molecular formula C18H20N2O5S B11135819 Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11135819
M. Wt: 376.4 g/mol
InChI Key: SIWVDPSFRHULEK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines phenoxy, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Phenoxy Acetyl Intermediate: This step involves the reaction of 2-acetyl-4-methylphenol with an appropriate acylating agent to form the phenoxy acetyl intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with thioamide and other reagents to form the thiazole ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or ester derivatives.

Scientific Research Applications

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific acetyl and methyl substitutions, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-acetyl-4-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-5-24-17(23)16-11(3)19-18(26-16)20-15(22)9-25-14-7-6-10(2)8-13(14)12(4)21/h6-8H,5,9H2,1-4H3,(H,19,20,22)

InChI Key

SIWVDPSFRHULEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)C)C(=O)C)C

Origin of Product

United States

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